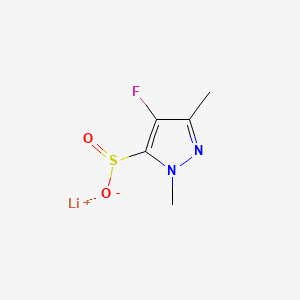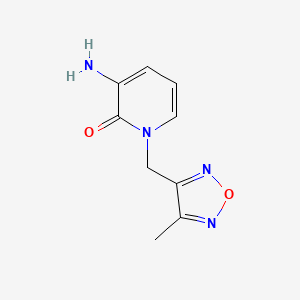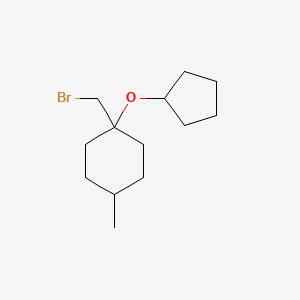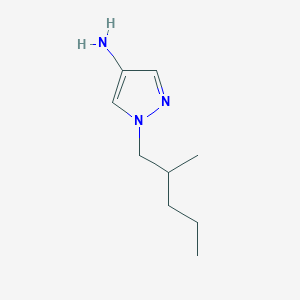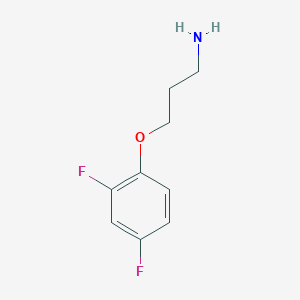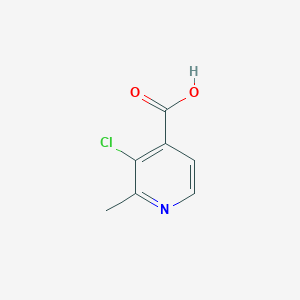
(Z)-4-Hepten-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-Hepten-2-ol: is an organic compound with the molecular formula C7H14O. It is an unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the heptane chain, and a hydroxyl group attached to the second carbon atom. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (Z)-4-Hepten-2-ol involves the Grignard reaction. This process typically starts with the reaction of 4-hepten-2-one with a Grignard reagent, such as methylmagnesium bromide, under anhydrous conditions. The reaction is followed by hydrolysis to yield this compound.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 4-heptene. The hydroboration step uses diborane (B2H6) or a similar borane reagent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the (Z)-isomer.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-4-Hepten-2-ol can undergo oxidation reactions to form (Z)-4-hepten-2-one. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to heptane using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form (Z)-4-hepten-2-yl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: SOCl2 or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (Z)-4-Hepten-2-one.
Reduction: Heptane.
Substitution: (Z)-4-Hepten-2-yl chloride.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (Z)-4-Hepten-2-ol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its unique structure and reactivity.
Medicine:
Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly those targeting metabolic and enzymatic pathways.
Industry:
Flavor and Fragrance: this compound is used in the flavor and fragrance industry due to its pleasant odor, contributing to the formulation of perfumes and flavoring agents.
Mécanisme D'action
The mechanism by which (Z)-4-Hepten-2-ol exerts its effects involves its interaction with various molecular targets, primarily enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond configuration also plays a role in its binding affinity and reactivity.
Comparaison Avec Des Composés Similaires
(E)-4-Hepten-2-ol: The (E)-isomer of 4-Hepten-2-ol has the same molecular formula but differs in the configuration of the double bond, where the higher priority substituents are on opposite sides.
4-Heptanol: This compound lacks the double bond and has a fully saturated heptane chain.
2-Hepten-1-ol: This compound has the double bond between the second and third carbon atoms and the hydroxyl group at the first carbon.
Uniqueness:
Configuration: The (Z)-configuration of the double bond in (Z)-4-Hepten-2-ol gives it unique chemical and physical properties compared to its (E)-isomer.
Reactivity: The presence of both a double bond and a hydroxyl group in specific positions makes this compound a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
34146-55-9 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(Z)-hept-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4- |
Clé InChI |
KZUFTCBJDQXWOJ-PLNGDYQASA-N |
SMILES isomérique |
CC/C=C\CC(C)O |
SMILES canonique |
CCC=CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




